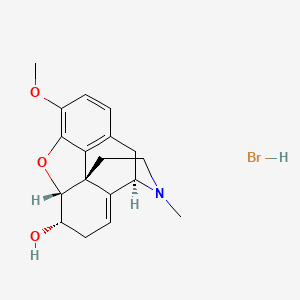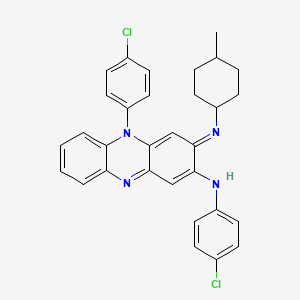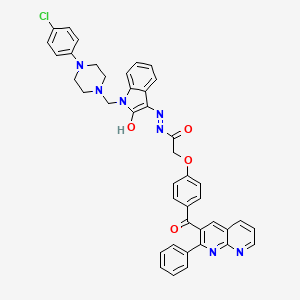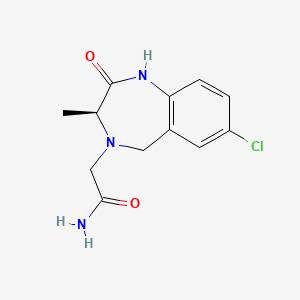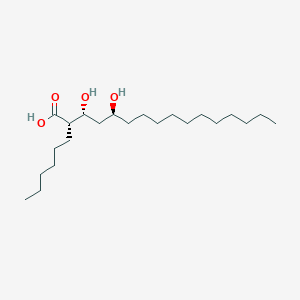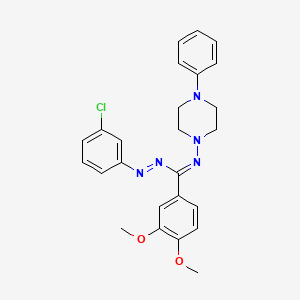
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride is a complex organic compound with a unique structure that includes a dioxolo ring fused to a pyridoindole system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolo ring, the construction of the pyridoindole system, and the attachment of the 2-propanol and isopropylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride stands out due to its unique structure, which combines a dioxolo ring with a pyridoindole system. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in other compounds.
Propriétés
Numéro CAS |
87603-25-6 |
|---|---|
Formule moléculaire |
C18H22ClN3O4 |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
1-(12,14-dioxa-5,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H21N3O4.ClH/c1-10(2)20-5-11(22)8-23-17-7-19-6-14-18(17)12-3-15-16(25-9-24-15)4-13(12)21-14;/h3-4,6-7,10-11,20-22H,5,8-9H2,1-2H3;1H |
Clé InChI |
NNFHMSPPAPZNCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=C2C3=CC4=C(C=C3NC2=CN=C1)OCO4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


